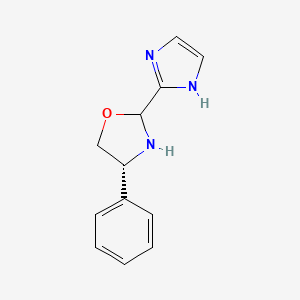
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is a chiral compound that features an oxazolidine ring fused with an imidazole ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a phenyl-substituted oxazolidine precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the imidazole or phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its chiral nature makes it particularly useful in studying stereoselective biological processes.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the oxazolidine ring provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4R)-2-(1H-imidazol-2-yl)-4-methyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-ethyl-1,3-oxazolidine
- (4R)-2-(1H-imidazol-2-yl)-4-isopropyl-1,3-oxazolidine
Uniqueness
Compared to these similar compounds, (4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity in various applications. The phenyl group also contributes to the compound’s stability and potential for further functionalization .
Propiedades
Número CAS |
188661-43-0 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(4R)-2-(1H-imidazol-2-yl)-4-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)10-8-16-12(15-10)11-13-6-7-14-11/h1-7,10,12,15H,8H2,(H,13,14)/t10-,12?/m0/s1 |
Clave InChI |
YTCJHHWCONCDQB-NUHJPDEHSA-N |
SMILES isomérico |
C1[C@H](NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
SMILES canónico |
C1C(NC(O1)C2=NC=CN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


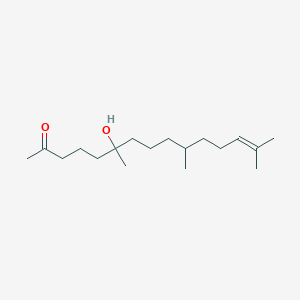
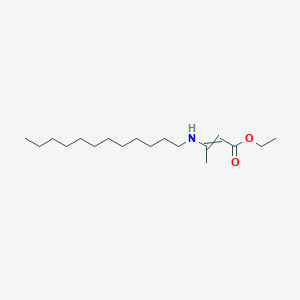
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
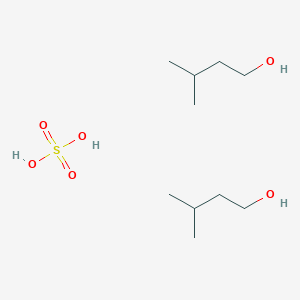
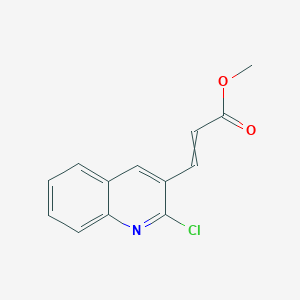
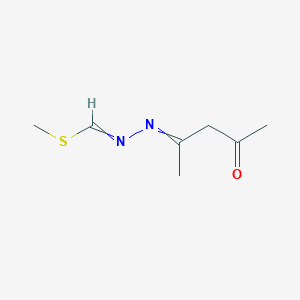
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

